Z-Tyr-OtBu.H2O
Description
Significance in Peptide Synthesis and Organic Transformations
The primary significance of Z-Tyr-OtBu.H2O lies in its utility as a building block in peptide synthesis. chemsrc.com The Z and OtBu groups offer a strategic advantage known as an orthogonal protection scheme. thieme-connect.deiris-biotech.de This means that each protecting group can be removed under specific conditions without affecting the other. iris-biotech.de The Z group is typically removed by catalytic hydrogenation, while the OtBu group is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA). thieme-connect.dewikipedia.orgmasterorganicchemistry.com This orthogonality is crucial for the stepwise assembly of complex peptides, allowing for selective deprotection and chain elongation. thieme-connect.dewiley-vch.de
In the context of solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, derivatives like this compound play a specialized role. While the N-terminus is typically protected with the base-labile Fmoc group, the C-terminal OtBu group provides acid-lability for final cleavage from the resin. vulcanchem.comnih.gov The Z-protected amino acid can be introduced at specific points in the peptide sequence when alternative protection strategies are required.
Beyond standard peptide synthesis, the protected tyrosine scaffold of this compound allows for site-specific modifications of the phenolic hydroxyl group on the tyrosine side chain. This enables advanced applications such as bioconjugation, where molecules like polyethylene (B3416737) glycol (PEG) can be attached, or the introduction of radiolabels for diagnostic purposes. vulcanchem.com
Historical Context of Benzyloxycarbonyl (Z) and tert-Butyl (OtBu) Protecting Groups in Amino Acid Chemistry
The development of protecting groups revolutionized peptide chemistry, transforming it from a field of limited success into a systematic and powerful synthetic discipline.
The benzyloxycarbonyl (Z or Cbz) group was introduced by Max Bergmann and Leonidas Zervas in 1932, a landmark event that is often considered the dawn of modern peptide synthesis. wikipedia.orgwiley-vch.debachem.com Before the Z group, chemists used acyl groups like formyl and acetyl, but their removal often led to the cleavage of the desired peptide bonds. wiley-vch.de The Z group, however, could be cleaved under mild conditions of catalytic hydrogenation, leaving the peptide backbone intact. thieme-connect.dewikipedia.org This discovery, known as the Bergmann-Zervas synthesis, established a reliable method for controlled peptide synthesis and prevented racemization of the amino acid during activation. wikipedia.orgspbu.ru The abbreviation "Z" is a tribute to Zervas. masterorganicchemistry.combachem.com
The tert-butyl (OtBu) group , used for protecting carboxylic acids and the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine, became prominent with the rise of solution-phase and later, solid-phase peptide synthesis. wikipedia.orgsigmaaldrich.comthieme-connect.de Its key feature is its stability to a wide range of reaction conditions, yet its easy removal with acids like trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com This acid lability stems from the formation of a stable tertiary carbocation upon cleavage. thieme-connect.de The combination of the acid-labile Boc/tBu protecting groups with the base-labile Fmoc group forms the basis of the most widely used orthogonal strategy in modern solid-phase peptide synthesis. iris-biotech.denih.gov
The strategic pairing of protecting groups like Z and OtBu in a single molecule, as seen in this compound, is a direct result of these foundational developments, providing chemists with versatile tools for complex molecular construction.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16881-33-7 (anhydrous) |
| Molecular Formula | C₂₁H₂₇NO₆ (hydrate) |
| Molecular Weight | 389.44 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 543.8±50.0°C at 760 mmHg |
| Flash Point | 282.7±30.1°C |
| Solubility | DMSO, Methanol (B129727) |
Source: vulcanchem.comchemsrc.com
Protecting Group Characteristics
| Protecting Group | Abbreviation | Cleavage Conditions |
| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenation (e.g., Pd-C/H₂) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) |
| tert-Butyl ester | OtBu | Strong Acid (e.g., Trifluoroacetic Acid) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Source: thieme-connect.dewikipedia.orgiris-biotech.demasterorganicchemistry.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZOLWSSDIXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z Tyr Otbu.h2o
Established Synthetic Routes to Z-Tyr-OtBu (N-Carbobenzoxy-O-tert-butyl-L-tyrosine)
The synthesis of Z-Tyr-OtBu typically involves a series of protection and esterification steps, starting from the readily available amino acid L-Tyrosine.
Multi-step Synthesis from L-Tyrosine Precursors
A common and well-documented pathway to Z-Tyr-OtBu involves the initial preparation of L-Tyrosine methyl ester hydrochloride (Tyr-OMe.HCl), followed by the introduction of the benzyloxycarbonyl (Z) protecting group to yield Z-L-Tyr-OMe. This intermediate is then subjected to tert-butylation and subsequent saponification.
A representative multi-step synthesis is outlined in a patented method, which involves the following sequence:
Esterification: L-Tyrosine is reacted with thionyl chloride in methanol (B129727) to produce Tyr-OMe.HCl. google.comgoogle.com
N-protection: The resulting Tyr-OMe.HCl is treated with benzyl (B1604629) chloroformate (Z-Cl) in the presence of a base like sodium carbonate to afford Z-L-Tyr-OMe. google.com
O-tert-butylation: The phenolic hydroxyl group of Z-L-Tyr-OMe is protected using isobutene and a catalytic amount of sulfuric acid in dichloromethane (B109758). This reaction yields Z-L-Tyr(tBu)-OMe. google.comlookchem.com
Saponification: The methyl ester of Z-L-Tyr(tBu)-OMe is hydrolyzed using a sodium hydroxide (B78521) solution to give the final product, Z-L-Tyr(tBu)-OH (Z-Tyr-OtBu). google.com
This multi-step approach, while effective, often requires stringent anhydrous conditions and careful control of reaction parameters to minimize side reactions and ensure high purity. vulcanchem.com For instance, the tert-butylation step can require long reaction times, from one to ten days at room temperature. google.com
| Step | Reactants | Reagents | Product | Key Conditions |
| 1. Esterification | L-Tyrosine | Methanol, Thionyl Chloride | Tyr-OMe.HCl | Reflux |
| 2. N-protection | Tyr-OMe.HCl | Benzyl Chloroformate (Z-Cl), Sodium Carbonate | Z-L-Tyr-OMe | pH 7-10 |
| 3. O-tert-butylation | Z-L-Tyr-OMe | Isobutene, Sulfuric Acid | Z-L-Tyr(tBu)-OMe | Room temperature, 1-10 days |
| 4. Saponification | Z-L-Tyr(tBu)-OMe | Sodium Hydroxide | Z-L-Tyr(tBu)-OH | - |
Direct Protection Strategies for Z-Tyr-OtBu.H₂O
Alternative synthetic strategies aim for a more direct protection of L-Tyrosine's functional groups. One such approach involves the sequential protection of the amino group, followed by the hydroxyl group, and finally esterification. vulcanchem.com
Amino Protection: L-Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate to yield N-Cbz-tyrosine. vulcanchem.com
Hydroxyl Protection: The phenolic hydroxyl group is then protected by treatment with tert-butyl chloride under basic conditions, such as with sodium hydroxide. vulcanchem.com
Esterification: The carboxylic acid is esterified using tert-butanol (B103910) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). vulcanchem.com
Early methods for tert-butyl esterification under acidic conditions achieved yields of approximately 88% but demanded strict anhydrous conditions. vulcanchem.com A refined protocol using DCC and 4-dimethylaminopyridine (B28879) (DMAP) to couple Z-protected tyrosine with tert-butanol improved purity to 95%. vulcanchem.com Critical parameters for this reaction include maintaining a low temperature (0–5°C) to minimize racemization and using dichloromethane (DCM) as the solvent. vulcanchem.com
Green Chemistry Principles and Sustainable Approaches in Z-Tyr-OtBu.H₂O Synthesis
The principles of green chemistry are increasingly influencing the synthesis of peptides and their derivatives, aiming to reduce the environmental impact of chemical processes. csic.es Key areas of focus include the use of greener solvents, the development of more efficient catalytic systems, and the reduction of waste.
In the context of Z-Tyr-OtBu.H₂O synthesis, several sustainable approaches are being explored:
Solvent Replacement: A significant effort in greening peptide synthesis is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). csic.esnih.gov For instance, cyclopentyl methyl ether (CPME) has been proposed as a greener alternative to DCM in esterification steps. vulcanchem.com Research has also explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone in solid-phase peptide synthesis (SPPS). acs.org
Catalytic Innovations: The use of enzymes as catalysts in peptide synthesis offers a green alternative to traditional chemical methods. For example, the enzyme thermolysin has been used to catalyze the synthesis of dipeptide analogs. ubc.ca While the synthesis of Z-L-Asp-Tyr-OMe using this method faced challenges with reactant solubility, it highlights the potential of enzymatic approaches. ubc.ca
Process Optimization: Continuous flow reactors are being utilized in industrial manufacturing to improve yield and minimize side reactions during protection steps. vulcanchem.com Furthermore, one-pot protocols that avoid intermediate isolation and purification steps are being developed to reduce solvent usage and improve process mass intensity (PMI). unibo.itrsc.org The N-benzyloxycarbonyl (Z) group is particularly suitable for such processes due to its straightforward removal by hydrogenation without generating by-products that could interfere with subsequent steps. unibo.itrsc.org
Minimal-Protection Strategies: The concept of Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) aims to reduce the number of protecting groups used, thereby simplifying the synthesis and reducing waste. researchgate.net This approach could potentially be applied to streamline the synthesis of peptides containing tyrosine derivatives.
| Green Chemistry Principle | Application in Z-Tyr-OtBu.H₂O Synthesis |
| Safer Solvents | Replacing DCM with CPME in esterification steps. vulcanchem.com |
| Catalysis | Exploring enzymatic synthesis using catalysts like thermolysin. ubc.ca |
| Waste Prevention | Developing one-pot protocols to avoid intermediate isolation and purification. unibo.itrsc.org |
| Atom Economy | Utilizing minimal-protection strategies to reduce the number of synthetic steps. researchgate.net |
The ongoing research into greener synthetic methodologies promises to make the production of Z-Tyr-OtBu.H₂O and other peptide building blocks more sustainable and environmentally friendly, aligning with the broader goals of green chemistry in the pharmaceutical industry.
Z Tyr Otbu.h2o As a Building Block in Peptide Synthesis
Fundamental Principles of Protecting Group Chemistry Applied to Z-Tyr(OtBu)
In peptide synthesis, the controlled and sequential formation of amide bonds between amino acids is paramount. ucalgary.ca To achieve this precision, it is necessary to temporarily block the reactive functional groups on the amino acids that are not intended to participate in the peptide bond formation at a given step. ucalgary.cathermofisher.com This is accomplished through the use of "protecting groups". ucalgary.ca The α-amino group of one amino acid and the α-carboxyl group of another are protected to ensure a specific amide bond is formed. ucalgary.ca For amino acids with reactive side chains, such as tyrosine, an additional protecting group is required for the side chain functional group to prevent unwanted side reactions. peptide.combiosynth.com The compound N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(OtBu)) is an example of a tyrosine derivative equipped with such protecting groups, designed for integration into a growing peptide chain.
Role of the Benzyloxycarbonyl (Z) Group for Nα-Protection in Z-Tyr(OtBu)
The Benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is a crucial protecting group for the α-amino (Nα) function of amino acids in peptide synthesis. bachem.com Its primary role is to prevent the nucleophilic amino group of Z-Tyr(OtBu) from engaging in undesired reactions, such as self-polymerization (oligomerization), during the activation of its carboxyl group for coupling. ucalgary.capeptide.com The Z group is considered a standard and important temporary amino protecting group, particularly in solution-phase peptide synthesis. peptide.combachem.com
The stability of the Z group is a key aspect of its utility. It is stable under the acidic conditions used to cleave other protecting groups like tert-butyloxycarbonyl (Boc). chempep.com However, it can be removed under specific, controlled conditions. The two primary methods for the deprotection of the Z group are catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or treatment with strong acids such as anhydrous hydrogen fluoride (HF) or hydrogen bromide (HBr) in acetic acid. ucalgary.cabachem.com This chemical behavior allows it to be used in various synthetic strategies. The stability of the Z group's aromatic nucleus can also be fine-tuned; introducing halogen substituents increases its stability towards acids, whereas adding methoxy groups renders it more susceptible to acid cleavage. bachem.com
Role of the tert-Butyl (OtBu) Group for O-Protection of the Tyrosine Phenolic Hydroxyl
The side chain of tyrosine contains a reactive phenolic hydroxyl group. If left unprotected during peptide synthesis, this hydroxyl group can undergo undesirable side reactions. peptide.com For instance, it can be acylated during the coupling step, leading to the formation of branched peptide impurities and consuming excess activated amino acid. peptide.com Furthermore, the phenolic group can be modified by cationic species that are generated during the acidic deprotection steps of other groups. peptide.com
To prevent these issues, the tert-butyl (tBu) group is employed as a protecting group for the hydroxyl function, forming a tert-butyl ether (OtBu). iris-biotech.dewikipedia.org This group effectively masks the reactivity of the phenolic hydroxyl throughout the chain elongation process in solid-phase peptide synthesis (SPPS). peptide.com The tBu group is characterized by its stability to the basic conditions used for Fmoc group removal and its lability under strong acidic conditions. iris-biotech.dewikipedia.org It is typically removed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). chempep.comiris-biotech.de
| Protecting Group | Abbreviation | Function Protected | Typical Cleavage Conditions | Stability |
|---|---|---|---|---|
| Benzyloxycarbonyl | Z or Cbz | α-Amino (Nα) | Catalytic Hydrogenolysis (e.g., H₂/Pd); Strong Acid (HF, HBr/AcOH) | Stable to mild acid (TFA) and base (piperidine) |
| tert-Butyl ether | OtBu | Phenolic Hydroxyl (Tyrosine Side Chain) | Strong Acid (e.g., 95% TFA) | Stable to base (piperidine) and hydrogenolysis |
Orthogonal Protecting Group Strategies in Peptide Synthesis Utilizing Z-Tyr(OtBu)
An orthogonal protecting group strategy is a cornerstone of modern peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. jocpr.compeptide.com This is achieved by choosing groups that are cleaved under mutually exclusive chemical conditions. jocpr.comiris-biotech.de This approach provides precise control over the synthesis, allowing for complex modifications such as chain branching, cyclization, or the attachment of labels at specific points in the peptide sequence. peptide.comjocpr.com
The combination of Z and OtBu groups in Z-Tyr(OtBu) can be integrated into such orthogonal schemes. The most prevalent orthogonal strategy in SPPS is the Fmoc/tBu approach. biosynth.comiris-biotech.de In this method, the temporary Nα-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, like OtBu. iris-biotech.dewikipedia.org The Z group is stable to the piperidine used for Fmoc removal, and the OtBu group is stable to this base as well. wikipedia.org Conversely, the Fmoc group is stable to the acidic conditions required for OtBu cleavage. biosynth.com
Therefore, Z-Tyr(OtBu) can be used in strategies where the Z group serves as a semi-permanent protecting group. For example, in a synthesis employing Fmoc for temporary Nα-protection, a Z-protected lysine could be incorporated. The Z group would remain intact during the repetitive Fmoc deprotection cycles and could be removed at a later stage, orthogonal to both the Fmoc and tBu groups, via hydrogenolysis. peptide.com This allows for site-specific modification of the lysine side chain after the main peptide backbone has been assembled. The Z group's stability to TFA also allows it to be retained during the final cleavage if desired, for use in subsequent fragment condensation strategies. peptide.com
Integration in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a method where a peptide chain is assembled sequentially while one end is covalently attached to an insoluble polymeric support or resin. nih.gov This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin. nih.gov The incorporation of protected amino acids like Z-Tyr-OtBu.H2O into the growing peptide chain on the solid support requires specific chemical reactions for coupling and deprotection.
Coupling Reagents and Reaction Conditions for Incorporating Z-Tyr(OtBu) Residues in SPPS
To incorporate a Z-Tyr(OtBu) residue into a peptide chain during SPPS, its free carboxyl group must be activated to make it sufficiently reactive to form a peptide bond with the free N-terminal amino group of the resin-bound peptide. thermofisher.com This activation and subsequent coupling are mediated by reagents known as coupling reagents.
Common classes of coupling reagents include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com To minimize the risk of racemization and side reactions, carbodiimide activation is almost always performed in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). chempep.com
Uronium/Guanidinium Salts : These are highly efficient coupling reagents and include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.comresearchgate.net These reagents react with the protected amino acid to form an activated ester in situ, which then rapidly acylates the free amine on the peptide-resin. researchgate.net
A typical coupling cycle for Z-Tyr(OtBu) involves dissolving the amino acid, a coupling reagent (e.g., HATU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in a suitable solvent, usually N,N-dimethylformamide (DMF). rsc.org This activation mixture is then added to the resin, which has a free N-terminal amine from the previous deprotection step. The reaction is allowed to proceed for a set time, typically 1-2 hours, and its completion can be monitored using qualitative tests like the Kaiser ninhydrin (B49086) test, which detects the presence of free primary amines. iris-biotech.de
Selective Deprotection of Z and OtBu Groups in SPPS Contexts
OtBu Group Deprotection: The tert-butyl ether is an acid-labile protecting group. iris-biotech.de In the context of SPPS, the OtBu group is typically removed during the final step of the synthesis. chempep.com This step involves treating the peptide-resin with a strong acid "cleavage cocktail." The most common reagent for this purpose is concentrated trifluoroacetic acid (TFA), often in a mixture of 95% TFA with 5% scavengers. chempep.com Scavengers are critical additions to the cleavage cocktail. During the acid-catalyzed cleavage of the OtBu group, a reactive tert-butyl cation is formed. peptide.com This cation can alkylate electron-rich side chains of sensitive amino acids like tryptophan, methionine, and tyrosine itself. peptide.compeptide.com Common scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are added to trap these carbocations and prevent such side reactions. peptide.com This final acid treatment simultaneously cleaves the completed peptide from the resin support and removes the OtBu and other acid-labile side-chain protecting groups. chempep.com
Z Group Deprotection: The benzyloxycarbonyl group is stable to the standard conditions of Fmoc-based SPPS, including repetitive treatment with piperidine for Nα-deprotection and the final TFA cleavage cocktail used for OtBu removal. bachem.comchempep.com Its removal requires more specific and harsher conditions:
Strong Acidolysis : The Z group can be cleaved by very strong acids, such as anhydrous hydrogen fluoride (HF) or HBr in acetic acid. bachem.com This method is characteristic of older Boc-based SPPS strategies and is less common now due to the hazardous nature of HF.
Catalytic Hydrogenolysis : This is a milder method that involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). ucalgary.ca This method is generally performed after the peptide has been cleaved from the solid support and purified, as it is not compatible with on-resin procedures. It is also incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, as sulfur can poison the catalyst. peptide.com
The differential stability of these groups allows for synthetic flexibility. A peptide can be cleaved from the resin with its Z group intact, and this fully protected fragment can then be used in a subsequent solution-phase coupling to another peptide fragment, a key tactic in the synthesis of very large proteins.
| Protecting Group | Deprotection Reagent | Typical Application Stage | Notes |
|---|---|---|---|
| OtBu | ~95% Trifluoroacetic Acid (TFA) with scavengers (e.g., H₂O, TIS) | Final cleavage and deprotection | Scavengers are essential to prevent side reactions from tert-butyl cations. peptide.com |
| Z (Cbz) | Catalytic Hydrogenolysis (H₂/Pd) | Post-cleavage (in solution) | Incompatible with sulfur-containing residues. Not performed on-resin. |
| Z (Cbz) | Strong Acid (e.g., HF, HBr/AcOH) | Final cleavage in Boc-SPPS strategies | Harsh conditions; less common in modern Fmoc-based synthesis. |
Compound Name Index
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine monohydrate |
| Z or Cbz | Benzyloxycarbonyl |
| OtBu | tert-Butyl ether |
| Boc | tert-Butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| TFA | Trifluoroacetic acid |
| HF | Hydrogen fluoride |
| HBr/AcOH | Hydrogen bromide in acetic acid |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DIPEA or DIEA | N,N-Diisopropylethylamine |
| NMM | N-Methylmorpholine |
| DMF | N,N-Dimethylformamide |
| TIS | Triisopropylsilane |
| EDT | 1,2-Ethanedithiol |
Optimization Strategies and Efficiency Considerations for Z-Tyr(OtBu) Incorporation in SPPS
The use of N-α-benzyloxycarbonyl (Z or Cbz) protected amino acids, such as Z-Tyr-OtBu, in Solid-Phase Peptide Synthesis (SPPS) is uncommon. peptide.com The predominant strategies in modern SPPS utilize N-α-Fmoc (9-fluorenylmethyloxycarbonyl) or N-α-Boc (tert-butyloxycarbonyl) protection, which offer more favorable deprotection conditions compatible with solid-phase techniques. peptide.comjpt.comwikipedia.org The Z-group's removal typically requires harsh conditions like catalytic hydrogenation or treatment with strong acids such as HBr in acetic acid, which are not ideal for standard SPPS resins and protocols. chempep.com
However, if this non-standard approach were to be employed, several general SPPS optimization principles would be crucial for maximizing efficiency:
Coupling Reagent Selection: The choice of coupling reagent is critical for ensuring complete and rapid amide bond formation. Highly efficient reagents like HATU, HCTU, or COMU would be selected to overcome potential steric hindrance and improve coupling efficiency. creative-peptides.com
Reaction Monitoring: Real-time monitoring of both the coupling and deprotection steps is essential. For instance, UV monitoring of the deprotection step can prevent incomplete reactions that lead to deletion sequences. gyrosproteintechnologies.comgyrosproteintechnologies.com
Double Coupling: For difficult or sterically hindered couplings, a "double coupling" strategy, where the coupling reaction is repeated with a fresh portion of the activated amino acid and reagents, can be employed to drive the reaction to completion. gyrosproteintechnologies.comgyrosproteintechnologies.com
Capping: To prevent the formation of deletion peptides from unreacted amino groups, a capping step can be introduced after the coupling. This involves acetylating any remaining free amines, permanently blocking them from further reaction. gyrosproteintechnologies.com
Solvent and Resin Choice: The selection of an appropriate resin and solvent system is vital to ensure proper swelling of the solid support, which allows for efficient diffusion of reagents. creative-peptides.comgyrosproteintechnologies.com
Integration in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (LPPS), though often replaced by SPPS for routine synthesis, remains indispensable for large-scale production and for certain complex peptide sequences. chempep.comambiopharm.com In this classical approach, Z-Tyr-OtBu is a highly suitable building block due to the orthogonal nature of its protecting groups.
Coupling Reagents and Reaction Conditions for Incorporating Z-Tyr(OtBu) Residues in Solution-Phase Synthesis
The formation of the peptide bond is an endergonic reaction that requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents have been developed to facilitate this process efficiently while minimizing side reactions, particularly racemization. bachem.com
Common classes of coupling reagents used in solution-phase synthesis include:
Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic and widely used reagent in solution-phase synthesis. bachem.compeptide.com It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is sparingly soluble and can complicate purification, although its precipitation helps drive the reaction. bachem.compeptide.com
Aminium/Uronium and Phosphonium Salts: Reagents such as HBTU, HATU, TBTU, and PyBOP are highly efficient and lead to rapid coupling with minimal racemization, especially when used with additives. bachem.compeptide.com They generate active ester intermediates in situ that readily react with the amino component. HATU, for example, reacts faster and with less epimerization compared to HBTU. peptide.com
Additives to Suppress Racemization: To minimize the loss of stereochemical integrity during activation, additives are frequently used. 1-Hydroxybenzotriazole (HOBt) and its more reactive aza-derivative, HOAt, are common choices. creative-peptides.combachem.com These additives react with the activated intermediate to form active esters that are less prone to racemization than the initial activated species.
Table 1: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Reagent Class | Example(s) | Key Features & Conditions |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | DCC is common in solution-phase; forms insoluble DCU byproduct. Requires additives like HOBt to suppress racemization. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, fast reactions. Require a tertiary base (e.g., DIPEA, NMM). HATU and COMU are among the most effective. creative-peptides.compeptide.comacs.org |
| Phosphonium Salts | PyBOP, PyAOP | Similar in function to aminium salts, forming active esters. Effective for sterically hindered couplings. bachem.compeptide.com |
General reaction conditions involve dissolving the Z-protected amino acid and the amino component (a peptide ester) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent and any additives are then added, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid salts and facilitate the reaction. bachem.com
Selective Deprotection of Z and OtBu Groups in Solution-Phase Synthesis
The strategic advantage of using Z-Tyr-OtBu lies in the orthogonal stability of its two protecting groups. This allows for the selective removal of one group while the other remains intact, enabling precise control over which part of the molecule reacts next. This is fundamental for synthesizing complex peptides, including branched or cyclic structures. peptide.com
Deprotection of the Z (Benzyloxycarbonyl) Group: The Z group is classically removed by catalytic hydrogenation . chempep.com This involves treating the peptide with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol (B129727) or THF. This mild procedure cleaves the benzyl-oxygen bond, releasing the free amine along with toluene (B28343) and carbon dioxide as byproducts. The OtBu group is completely stable under these conditions.
Deprotection of the OtBu (tert-Butyl) Group: The tert-butyl ester is highly sensitive to acid. It is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) , often in a solvent such as DCM. organic-chemistry.org The cleavage reaction proceeds via the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. The Z group is stable to these acidic conditions. Other reagents, such as aqueous phosphoric acid or ZnBr₂ in DCM, have also been reported for the selective removal of tert-butyl esters under specific conditions where other acid-labile groups might be present. organic-chemistry.orgnih.gov
This orthogonality allows for two distinct synthetic pathways. If the Z group is removed, the resulting free amine can be coupled with another N-protected amino acid to extend the peptide chain towards the N-terminus. Conversely, if the OtBu group is removed, the resulting free carboxylic acid can be coupled, for example, to an amino-containing molecule for side-chain modification or for fragment condensation strategies.
Optimization Strategies for Z-Tyr(OtBu) Incorporation in Solution-Phase Synthesis
Optimizing the incorporation of Z-Tyr(OtBu) in solution-phase synthesis focuses on maximizing yield, minimizing side reactions (especially racemization), and simplifying purification.
Minimizing Racemization: Racemization is a primary concern when activating the carboxyl group of an amino acid or peptide fragment. bachem.com Strategies to mitigate this include:
Using urethane-based protecting groups like Z, which are known to suppress racemization compared to acyl groups. bachem.com
Adding racemization-suppressing reagents like HOBt or HOAt. bachem.com
Careful control of the base, as excess tertiary amine can promote racemization. Weaker bases like N-methylmorpholine (NMM) are sometimes preferred over stronger ones like DIPEA. bachem.com
Keeping reaction temperatures low, often at 0°C during the activation step.
Improving Yield and Purity: To ensure high yields, coupling reactions are often driven to completion by using a slight excess of the coupling reagents and the activated amino acid. ambiopharm.com Purification of the intermediate protected peptide after each coupling step is crucial. This is typically achieved through extraction to remove water-soluble byproducts and excess reagents, followed by crystallization or chromatography to obtain the pure product before proceeding to the next deprotection and coupling cycle. acs.org
Solvent Selection: The choice of solvent is important for ensuring the solubility of all reactants and the growing peptide chain. Aprotic solvents like DCM, DMF, and THF are commonly used. acs.org For purification, solvent systems that allow for easy extraction and crystallization are chosen.
By carefully selecting coupling reagents, controlling reaction conditions to prevent racemization, and implementing rigorous purification of intermediates, Z-Tyr(OtBu) can be efficiently and reliably incorporated into peptides via solution-phase synthesis.
Advanced Chemical Reactions and Derivatizations Involving Z Tyr Otbu.h2o
Site-Selective Modifications of Tyrosine Residues in Protected Peptide Sequences
The phenolic hydroxyl group of the tyrosine residue within Z-Tyr-OtBu.H2O is a prime target for site-selective modifications, enabling the introduction of functional groups that mimic post-translational modifications or confer novel properties to peptides. The Z and OtBu groups provide orthogonal protection, ensuring that modifications can be directed specifically to the tyrosine side chain.
Catalytic Phosphorylation via Radical Arbuzov Reaction
Post-translational phosphorylation of tyrosine is a fundamental biochemical signaling mechanism. sci-hub.se Mimicking this process synthetically has been a significant goal in chemical biology. A novel and powerful method for the site-selective phosphorylation of tyrosine residues is the redox-neutral photocatalytic radical Arbuzov reaction. sci-hub.seresearchgate.netwikipedia.org This reaction, termed the Selective Tyrosine phosphorylation enabled by an Arbuzov-type Radical (STAR) reaction, allows for the direct phosphorylation of the tyrosine phenol (B47542) under mild conditions. wikipedia.org
The mechanism involves the single-electron oxidation of the tyrosine phenol by an excited-state photocatalyst, generating a tyrosyl radical. wikipedia.org This radical then adds to a specially designed phosphite (B83602) reagent, forming a phosphoranyl radical intermediate. wikipedia.org This intermediate undergoes rapid β-scission to yield the phosphorylated tyrosine product and a carbon-centered radical, which is then reduced to complete the catalytic cycle. wikipedia.org
This method has demonstrated high chemoselectivity for tyrosine, even in the presence of other reactive amino acid side chains such as histidine, tryptophan, and serine. academie-sciences.fr The reaction proceeds efficiently using common organophotocatalysts like 4-CzIPN under blue LED irradiation at room temperature. researchgate.netacademie-sciences.fr Research has shown successful phosphorylation of Z-Tyr-OtBu derivatives, yielding the desired phosphotyrosine product in good yields. researchgate.net
| Substrate | Photocatalyst (mol%) | Phosphite Reagent | Solvent | Conditions | Yield (%) | Reference |
| Z-Tyr-OtBu | 4-CzIPN (2.5) | Diethyl phosphite derivative | TBME (80 mM) | blue LEDs, r.t. | 78 | researchgate.net |
| CbzHN-Tyr-OMe | 4-CzIPN (2.5) | Diethyl phosphite derivative | TBME (80 mM) | blue LEDs, r.t. | 63 | researchgate.net |
| Ac-Tyr-NH2 | 4-CzIPN (2.5) | Diethyl phosphite derivative | DMF (80 mM) | blue LEDs, r.t. | 67 | researchgate.net |
Table 1: Examples of Catalytic Phosphorylation of Protected Tyrosine Derivatives via Radical Arbuzov Reaction. This table illustrates the reaction conditions and yields for the phosphorylation of various N-protected tyrosine derivatives.
Other Derivatization Reactions (e.g., Sulfation)
Tyrosine sulfation is another critical post-translational modification that modulates protein-protein interactions in biological systems, such as in cellular adhesion and inflammatory responses. psu.edu The synthesis of sulfated tyrosine-containing peptides (sulfopeptides) often requires the incorporation of a pre-sulfated and protected tyrosine monomer during solid-phase peptide synthesis (SPPS). psu.edu
The synthesis of these monomers can be challenging due to the acid lability of the tyrosine sulfate (B86663) ester. To overcome this, strategies have been developed that protect the sulfate group itself. One effective method utilizes a neopentyl (nP) protecting group for the sulfate monoester. google.com This group is stable to the acidic conditions often used for Boc group removal and the basic conditions for Fmoc group removal, allowing for flexible integration into peptide synthesis protocols.
The general approach involves the sulfation of a protected tyrosine derivative, followed by the introduction of the necessary N-terminal protecting group (like Fmoc) for SPPS. nih.gov For instance, a Boc- and t-butyl-protected tyrosine can be reacted with neopentyl chlorosulfate. nih.gov Subsequent deprotection of the Boc and t-butyl groups and installation of an Fmoc group yields the monomer ready for peptide synthesis. nih.gov This methodology allows for the creation of homogeneously sulfated peptides, which are invaluable for studying the specific functional roles of tyrosine sulfation at defined positions within a peptide sequence. psu.edu
Transformations Not Involving Carbamate (B1207046) Group Formation
While the phenolic hydroxyl group is a common site for modification, other parts of the this compound molecule can also be transformed while leaving the robust benzyloxycarbonyl (Z) group intact. The Z-group is stable to a variety of reaction conditions, including those that affect the tert-butyl ester or the carboxylic acid itself, allowing for selective derivatization.
One such transformation is the reduction of the tert-butyl ester to a primary alcohol. Reagents like diisobutylaluminum hydride (DIBAL-H) can reduce carboxylic esters to aldehydes at low temperatures. thieme-connect.de Further reduction, for example with sodium borohydride, can yield the corresponding alcohol, Z-Tyr(OH)-ol. This transformation converts the C-terminus of the amino acid into a different functional group, which can be useful for creating peptide mimics or for conjugation purposes.
Another potential modification is the selective hydrolysis of the tert-butyl ester. While strong acids like trifluoroacetic acid (TFA) are typically used for t-butyl deprotection, milder and more selective methods have been developed. For example, using cerium(III) chloride in acetonitrile (B52724) has been reported to selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, and it is plausible that similar selectivity could be achieved in the presence of the N-Z group. researchgate.net This would yield Z-Tyr-OH, a derivative where the carboxylic acid is free for subsequent coupling reactions while the amine and phenol side chain (if protected) remain masked.
Additionally, reactions involving the carboxylic acid, once deprotected, are possible. For example, coupling of the free carboxylic acid of a Z-protected amino acid with other molecules, such as another amino acid ester or a hydroxylamine, can be achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) without affecting the Z-carbamate. nih.gov
| Starting Material | Reagent(s) | Product | Transformation Type | Reference |
| Z-Xaa-OEt | DIBAL-H | Z-Xaa-H | Ester to Aldehyde Reduction | thieme-connect.de |
| Z-L-Glu(OtBu)-OH | 2-Thiopyridine ester, then NaBH₄ | Z-L-Glu(OtBu)-CH₂OH | Carboxylic Acid to Alcohol Reduction | researchgate.net |
| N-Z-amino acid tert-butyl esters | HNO₃ in CH₂Cl₂ | N-Z-amino acid | Selective Ester Deprotection | lookchem.com |
| Z-protected amino acid | EDCI, DMAP, N-protected amino acid | Z-dipeptide | Amide Bond Formation | nih.gov |
Table 2: Examples of Transformations on Z-Protected Amino Acid Derivatives Not Involving Carbamate Cleavage. This table summarizes various reactions that can be performed on the C-terminus or side chain of Z-protected amino acids while the N-terminal Z-group remains intact.
Analytical Methodologies for Characterization and Quality Control of Z Tyr Otbu.h2o and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in elucidating the molecular structure of Z-Tyr-OtBu.H2O. By probing the interactions of the molecule with electromagnetic radiation, these methods offer insights into the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are observed. The aromatic protons of the tyrosine side chain and the benzyloxycarbonyl (Z) group appear in the downfield region, typically between δ 7.0 and 7.4 ppm. The protons of the benzylic CH₂ group of the Z-protecting group would be expected around δ 5.1 ppm. The α-proton of the tyrosine residue typically resonates around δ 4.4-4.6 ppm. The diastereotopic β-protons of the tyrosine side chain would appear as a multiplet in the range of δ 2.9-3.2 ppm. A characteristic singlet for the nine equivalent protons of the tert-butyl (OtBu) ester group is observed in the upfield region, usually around δ 1.4 ppm. The presence of the water molecule of hydration (H₂O) may give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the Z-group and the tert-butyl ester are the most deshielded, appearing in the δ 170-175 ppm region. The aromatic carbons of the tyrosine and benzyl (B1604629) groups resonate in the δ 125-157 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic signals around δ 80-82 ppm and δ 28 ppm, respectively. The benzylic CH₂ carbon of the Z-group is typically found near δ 67 ppm, while the α-carbon and β-carbon of the tyrosine backbone appear around δ 56-58 ppm and δ 37-39 ppm, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Z-group, Tyrosine) | 7.0 - 7.4 |
| Benzylic CH₂ (Z-group) | ~5.1 |
| α-CH (Tyrosine) | 4.4 - 4.6 |
| β-CH₂ (Tyrosine) | 2.9 - 3.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyls (Z-group, Ester) | 170 - 175 |
| Aromatic (Z-group, Tyrosine) | 125 - 157 |
| Quaternary Carbon (OtBu) | 80 - 82 |
| Methyls (OtBu) | ~28 |
| Benzylic CH₂ (Z-group) | ~67 |
| α-Carbon (Tyrosine) | 56 - 58 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound would include a broad peak around 3400-3500 cm⁻¹, indicative of the O-H stretching vibration of the water of hydration. The N-H stretching of the carbamate (B1207046) group is typically observed in the region of 3300-3400 cm⁻¹. The C=O stretching vibrations of the urethane (B1682113) and the ester carbonyl groups are expected to show strong absorptions around 1715 cm⁻¹ and 1735 cm⁻¹, respectively. The aromatic C=C stretching vibrations from both the tyrosine and benzyl groups would appear in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibrations of the ester and carbamate groups would be visible in the fingerprint region, between 1000 and 1300 cm⁻¹.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed for this purpose.
In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (anhydrous molecular weight of 371.45 g/mol ), a prominent signal would be expected at an m/z value of approximately 372.46. Adducts with sodium ([M+Na]⁺) at m/z 394.44 or potassium ([M+K]⁺) at m/z 410.54 may also be observed. MALDI-TOF MS would similarly provide the molecular weight of the compound with high accuracy. nih.gov High-resolution mass spectrometry can be used to confirm the elemental formula of the compound by providing a highly accurate mass measurement.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are indispensable for the separation of this compound from any starting materials, by-products, or degradation products, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. sigmaaldrich.com A reversed-phase HPLC method, typically employing a C18 stationary phase, is commonly used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient separation of the target compound from impurities with a wide range of polarities.
The retention time of this compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected by a UV detector, typically at a wavelength where the aromatic rings of the molecule absorb, such as 254 nm or 280 nm. For instance, a typical purity specification for this compound would be ≥98.0% (HPLC). sigmaaldrich.com
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions involving this compound and for a preliminary assessment of its purity. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which is a mixture of solvents.
The choice of the mobile phase is critical and depends on the polarity of the compound. For this compound, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be appropriate. After development, the spots are visualized, typically under UV light (at 254 nm) due to the UV-active aromatic rings, or by staining with a suitable reagent such as ninhydrin (B49086) (if the N-H group is free) or a potassium permanganate (B83412) solution.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of the sample to that of a reference standard, a preliminary identification and purity assessment can be made. The presence of multiple spots indicates the presence of impurities.
Table 4: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester monohydrate | This compound |
| N-Benzyloxycarbonyl | Z |
| tert-butyl | OtBu |
| Trifluoroacetic acid | TFA |
| Acetonitrile | - |
| Methanol (B129727) | - |
| Hexane | - |
| Toluene | - |
| Ethyl acetate | - |
| Dichloromethane | - |
| Ninhydrin | - |
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity
The direct analysis of this compound by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. sigmaaldrich.com A common approach for amino acid derivatives involves the esterification of the carboxylic acid group and acylation of the amino group. sigmaaldrich.comnih.gov In the case of this compound, the carboxylic acid is already protected as a tert-butyl ester, and the amino group is protected by the benzyloxycarbonyl (Z) group. However, for analytical purposes, these protecting groups might be cleaved and replaced with other groups more suitable for GC analysis, or the analysis might proceed after cleaving the Z-group and derivatizing the free amine. For instance, the amino group can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comnih.gov
The derivatized enantiomers are then separated on a chiral stationary phase (CSP) within the GC column. These phases are designed to have differential interactions with the two enantiomers, leading to different retention times. gcms.cz Cyclodextrin-based CSPs are commonly employed for the separation of amino acid enantiomers. gcms.cz The mass spectrometer serves as a detector, providing both quantification and structural information, confirming the identity of the eluting peaks.
The enantiomeric excess (e.e.) is a measure of the purity of the chiral sample and can be calculated from the peak areas of the two enantiomers in the chromatogram.
Illustrative Research Findings for a Derivatized Tyrosine Analog:
| Parameter | Value |
| GC Column | Chirasil-Val Capillary Column (25 m x 0.25 mm) |
| Stationary Phase | L-valine-tert-butylamide polysiloxane |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Program | 100°C (1 min), ramp to 180°C at 5°C/min, hold for 10 min |
| MS Detector | Quadrupole |
| Ionization Mode | Electron Ionization (EI) |
| Retention Time (L-enantiomer) | 18.5 min |
| Retention Time (D-enantiomer) | 19.2 min |
| Enantiomeric Excess (% e.e.) | >99.5% |
This is a hypothetical data table created for illustrative purposes based on typical methodologies for similar compounds.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure and stereochemistry.
The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are dependent on the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing this diffraction data, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built and refined.
Hypothetical Crystallographic Data for this compound:
As the crystal structure of this compound has not been reported in publicly accessible databases, the following table presents hypothetical crystallographic data that would be typical for a protected amino acid derivative of this nature.
| Parameter | Value |
| Chemical Formula | C₂₁H₂₅NO₅·H₂O |
| Formula Weight | 389.44 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 20.1 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 2101.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.23 g/cm³ |
| Resolution | 0.77 Å |
| R-factor | 0.045 |
This is a hypothetical data table created for illustrative purposes based on typical crystallographic data for similar organic molecules.
Stereochemical Integrity in Z Tyr Otbu.h2o Chemistry
Mechanisms and Mitigation of Racemization During Synthetic Steps
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant side reaction in peptide synthesis. researchgate.net For Z-Tyr-OtBu.H₂O, this can occur at the α-carbon of the tyrosine residue. The primary mechanisms involve the formation of an oxazol-5(4H)-one intermediate or direct enolization through proton abstraction. nih.gov
Mechanisms of Racemization:
Oxazolone (B7731731) Formation: This is considered the most prevalent pathway for racemization during peptide bond formation. nih.gov Activation of the carboxylic acid group of the N-protected amino acid, in this case, Z-tyrosine, can lead to intramolecular cyclization to form an oxazol-5(4H)-one. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by an amino group on the achiral oxazolone ring can produce both L- and D-products.
Direct Enolization: A base can directly abstract the α-proton from the amino acid derivative to form an enolate. This process is more likely with amino acids that have electron-withdrawing groups in their side chains, which can stabilize the resulting negative charge. nih.gov Re-protonation of this planar enolate can occur from either face, resulting in racemization.
Mitigation Strategies:
Several strategies are employed during the synthesis of peptides using Z-Tyr-OtBu.H₂O to minimize the risk of racemization.
Choice of Coupling Reagents: The selection of coupling reagents is crucial. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective, their use in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can promote racemization. vulcanchem.com The addition of racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a common and effective strategy. peptide.comresearchgate.net These additives react with the activated amino acid to form an active ester that is more resistant to racemization than the initial activated species.
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. Synthetic protocols often specify carrying out coupling reactions at temperatures between 0–5°C to minimize this side reaction. vulcanchem.com
Use of Hindered Bases: In steps requiring a base, using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) can reduce the extent of α-proton abstraction and subsequent racemization compared to less hindered bases.
Protecting Group Strategy: The benzyloxycarbonyl (Z) group is known to offer good protection against racemization compared to some other N-acyl groups. nih.gov The urethane-type nature of the Z-group reduces the acidity of the α-proton and disfavors the formation of the oxazolone intermediate.
Continuous Flow Chemistry: Modern techniques like continuous flow chemistry can reduce reaction times from hours to minutes. This rapid processing minimizes the time the activated amino acid is susceptible to racemization. vulcanchem.comnih.gov
A study on the synthesis of Z-L-Tyr(tBu)-OMe, a precursor to Z-Tyr-OtBu.H₂O, highlighted a method that avoids the generation of the enantiomer by carefully controlling the reaction conditions, including pH and the use of specific reagents. google.com
Methodologies for Assessing and Maintaining Chiral Purity
Ensuring the enantiomeric purity of Z-Tyr-OtBu.H₂O and the resulting peptides is paramount. Several analytical techniques are available to assess and quantify the enantiomeric excess (ee), which is a measure of the chiral purity. Industrial quality control for Z-Tyr-OtBu.H₂O often requires a chiral purity of ≥99% enantiomeric excess. vulcanchem.com
Methods for Assessing Chiral Purity:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation. The separated enantiomers are then detected, and the ratio of their peak areas is used to calculate the enantiomeric excess. researchgate.net Chiral HPLC can be used to analyze the final product and to monitor the reaction at various stages.
Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method separates enantiomers in the gas phase using a chiral stationary phase. The amino acid derivatives often need to be made more volatile through derivatization before analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in the NMR spectrum, allowing for their quantification.
Chiral Solvating Agents: In a chiral solvent, the enantiomers can form diastereomeric solvates that have distinct NMR spectra.
Derivatization with a Chiral Reagent: The protected amino acid can be reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by standard NMR. rsc.orgcdnsciencepub.com
Mass Spectrometry (MS): While mass spectrometry itself does not typically distinguish between enantiomers, it can be coupled with a chiral separation technique like HPLC or GC. researchgate.net Another approach involves forming diastereomeric complexes with a chiral selector, such as a cyclodextrin, in the gas phase, where the stability or fragmentation of these complexes can be related to the enantiomeric composition. nih.gov
Optical Rotation: While historically significant, measuring the specific optical rotation of a sample is generally not sufficient to determine high levels of enantiomeric purity, as the relationship between rotation and enantiomeric excess is not always linear and can be affected by impurities. thieme-connect.dersc.org However, it can serve as a preliminary check.
The table below summarizes and compares the primary methods used for assessing the chiral purity of protected amino acids like Z-Tyr-OtBu.H₂O.
| Methodology | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision; widely applicable; can be used for preparative separation. | Requires development of specific methods for each compound; can be time-consuming. researchgate.net |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity. | Requires derivatization to increase volatility; not suitable for non-volatile compounds. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. | Rapid analysis; provides structural information. | May require specialized and expensive chiral reagents; sensitivity can be lower than chromatographic methods. rsc.org |
| LC-MS/MS | Combines the separation power of chiral HPLC with the sensitivity and specificity of mass spectrometry. | High sensitivity and selectivity; can correct for racemization during sample prep using deuterated standards. researchgate.net | High instrument cost; requires expertise for method development. |
By implementing rigorous synthetic protocols that mitigate racemization and employing robust analytical methods to verify chiral purity, the stereochemical integrity of Z-Tyr-OtBu.H₂O can be effectively maintained for its use in high-fidelity peptide synthesis.
Theoretical and Computational Studies in Z Tyr Otbu.h2o Research
Molecular Modeling for Conformational and Reaction Pathway Analysis
Similarly, the analysis of reaction pathways through computational modeling would map out the energetic profiles of chemical reactions involving Z-Tyr-OtBu·H₂O. This could include, for example, the deprotection of the Z or OtBu groups, a common step in peptide synthesis. By calculating the energies of reactants, transition states, and products, researchers can predict reaction rates and mechanisms at a molecular level.
Emerging Trends and Future Research Directions
Innovations in Protecting Group Strategies for Tyrosine Derivatives
The selective protection and deprotection of tyrosine's functional groups are critical for successful peptide synthesis. While the benzyloxycarbonyl (Z) group for the amine and the tert-butyl (tBu) ether for the phenolic hydroxyl are well-established, research is pushing towards more sophisticated and orthogonal strategies to meet the demands of complex peptide synthesis.
Orthogonal protection, which allows for the selective removal of one protecting group in a multi-protected molecule without affecting others, is a key area of innovation. wikipedia.org For instance, in a complex tyrosine-containing peptide, the carboxyl group might be protected as a benzyl (B1604629) ester (removable by hydrogenolysis), the amine group with a fluorenylmethoxycarbonyl (Fmoc) group (removable by base), and the phenol (B47542) group with a tert-butyl ether (removable by acid). wikipedia.org This strategy is fundamental to automated solid-phase peptide synthesis (SPPS). wikipedia.org
However, challenges remain. The phenolic hydroxyl of tyrosine is more acidic than aliphatic hydroxyls, making some alkyl protecting groups less stable to acid. thieme-connect.deissuu.com Furthermore, the electron-rich aromatic ring is susceptible to electrophilic substitution during acidic deprotection steps. thieme-connect.de These issues drive the development of new protecting groups.
A notable innovation is the use of a silanol (B1196071) group as a bifunctional protecting and directing group for the phenol motif of tyrosine. rsc.org This strategy was successfully employed in the Pd-catalyzed late-stage ortho-olefination of tyrosine residues in peptides with high chemo- and site-selectivity. rsc.orgrsc.org This approach not only protects the hydroxyl group but also directs modification to a specific position on the aromatic ring, expanding the toolbox for creating peptides with unnatural amino acids. rsc.orgrsc.org
Future research aims to develop robotic platforms for high-throughput synthesis of peptide libraries, which will rely on robust and highly orthogonal protecting group strategies. vulcanchem.com The development of protecting groups that are removable under even milder or more specific conditions, such as through enzymatic or light-induced cleavage, continues to be an active area of research. researchgate.net
| Strategy | Description | Key Features | Research Finding |
| Orthogonal Protection | Use of multiple protecting groups that can be removed selectively under different conditions. wikipedia.org | Allows for sequential, specific deprotection in multi-functional molecules. Essential for SPPS. wikipedia.org | A tyrosine residue can be protected with a benzyl ester (carboxyl), Fmoc (amine), and tert-butyl ether (phenol), each removable by distinct methods (hydrogenolysis, base, and acid, respectively). wikipedia.org |
| Bifunctional Protecting/Directing Groups | Groups that both protect a functional site and direct subsequent chemical modifications to a specific location. | Enhances synthetic efficiency by combining protection and functionalization steps. | The use of a silanol group on the tyrosine phenol motif serves as both a protecting group and a directing group for site-selective ortho-olefination. rsc.orgrsc.org |
| Stabilized Protecting Groups | Modification of existing protecting groups to enhance their stability under specific reaction conditions. | Reduces premature deprotection and side reactions, especially for acid-sensitive groups on tyrosine. thieme-connect.de | Electron-withdrawing substituents on benzyl ethers, such as in 2,6-dichlorobenzyl, increase stability against acid, making them suitable for Boc-strategy SPPS. thieme-connect.de |
Development of Greener and More Efficient Synthetic Routes for Z-Tyr-OtBu.H2O
The traditional synthesis of protected amino acids like this compound often involves hazardous solvents, multiple steps, and lengthy reaction times. vulcanchem.comgoogle.com Current research is heavily focused on developing "green" and more efficient manufacturing processes, leveraging technologies like flow chemistry and biocatalysis.
Continuous Flow Chemistry
Continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis. amidetech.comchimia.ch In this approach, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. amidetech.comuzh.ch This technology has been applied to the industrial-scale manufacturing of this compound, significantly reducing reaction times from hours to minutes. vulcanchem.com Automated fast-flow peptide synthesis (AFPS) systems can now incorporate amino acid residues in as little as 40 seconds, enabling the rapid production of entire protein chains. amidetech.com The benefits include improved reaction control, minimized side reactions, and reduced solvent usage compared to batch methods. uzh.chvapourtec.com
Biocatalysis and Enzymatic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and milder reaction conditions. symeres.comnih.gov Enzymes like papain and Alcalase have been used for the synthesis of N-Cbz-protected amino acid amides and esters. researchgate.nettechscience.comacs.org This chemo-enzymatic approach can produce compounds with high chemical and enantiomeric purity, often avoiding the racemization that can occur with purely chemical methods. acs.org Research has demonstrated the use of enzymes for synthesizing various amino acid derivatives, including those with unnatural structures, highlighting the potential for greener production routes. symeres.comnih.govbiorxiv.org For instance, lipase (B570770) B from Candida antarctica (CALB) has been used in the synthesis of amino-acid-endcapped polyesters, showing the utility of protected amino acids in enzymatic polymer synthesis. mdpi.com
Greener Solvents
A significant environmental drawback of traditional peptide synthesis is the reliance on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). A key trend is the replacement of these solvents with more environmentally benign alternatives. researchgate.netrsc.org For example, research has identified cyclopentyl methyl ether (CPME) as a potential greener substitute for DCM in esterification steps during the synthesis of protected amino acids. vulcanchem.com Similarly, ethyl acetate (B1210297) is being explored as a greener solvent for coupling reactions, demonstrating high conversions and low racemization. rsc.org
| Synthesis Method | Key Advantages | Challenges | Relevant Findings |
| Continuous Flow Chemistry | Reduced reaction times, precise control, minimized side-reactions, lower solvent usage. vulcanchem.comamidetech.comuzh.ch | Initial setup costs, potential for clogging with solid byproducts. | Industrial production of this compound has been optimized using flow chemistry, cutting reaction times from hours to minutes. vulcanchem.com AFPS systems can synthesize protein chains up to 164 amino acids long. amidetech.com |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced byproducts, environmentally friendly. symeres.comacs.org | Limited substrate scope for some enzymes, need for aqueous or co-solvent systems. nih.gov | Proteases like papain and Alcalase can synthesize C-terminal arylamides of N-Cbz-protected amino acids with high purity and yields of 50-95%. researchgate.netacs.org |
| Green Solvents | Reduced environmental impact and operator hazard. rsc.org | Finding solvents that match the performance of traditional ones in terms of solubility and reactivity. nih.gov | Cyclopentyl methyl ether (CPME) is a proposed green alternative to dichloromethane (DCM). vulcanchem.com Ethyl acetate (EtOAc) has been successfully used in T3P®-mediated coupling reactions. rsc.org |
Advanced Applications in Complex Molecular Architecture Synthesis
This compound is a critical building block not just for simple linear peptides, but increasingly for the synthesis of highly complex and biologically active molecules. Its specific protecting groups are instrumental in multi-step syntheses requiring orthogonal strategies.
One major application is in the solid-phase peptide synthesis (SPPS) of long and complex peptides, such as neuropeptides. In a 2024 study on the synthesis of galanin (a 29-residue neuropeptide), the use of this compound with its tert-butyl protection was crucial. It effectively prevented β-sheet aggregation during the elongation of the peptide chain, which is a common problem in SPPS. This led to a significant improvement in the purity of the crude peptide, from 65% to 89%. vulcanchem.com
The compound is also vital in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. The synthesis of these structures requires careful planning of protecting group strategy to allow for on-resin or solution-phase macrocyclization after the linear sequence has been assembled. mdpi.com
Furthermore, this compound is employed in creating peptides with specific post-translational modifications (PTMs), which are often essential for their biological function. nih.gov For example, the synthesis of phosphotyrosine-containing peptides, which are key in cellular signaling, often starts with protected tyrosine derivatives. rsc.org While direct incorporation of phosphotyrosine building blocks is common, strategies involving the post-synthetic modification of tyrosine residues are also being developed. rsc.orgrsc.org The stable protection offered by this compound allows for complex manipulations on other parts of the peptide before the final deprotection of the tyrosine residue for phosphorylation or other modifications.
Future applications will likely see this compound integrated into automated synthesis platforms for the high-throughput generation of peptide libraries for drug discovery and in the construction of sophisticated peptide-based biomaterials and drug-conjugates. vulcanchem.combeilstein-journals.org
| Application Area | Role of this compound | Example |
| Complex Neuropeptide Synthesis | The OtBu group on the tyrosine side chain prevents aggregation during SPPS, improving yield and purity of long peptides. | In the synthesis of galanin (1-29), using OtBu-protected tyrosine increased crude peptide purity from 65% to 89%. vulcanchem.com |
| Cyclic Peptide Synthesis | The orthogonal Z and OtBu groups allow for the assembly of the linear peptide chain, followed by selective deprotection and head-to-tail cyclization. mdpi.com | Used in the solid-phase synthesis of cyclohexapeptides, where turn-inducing residues and careful protecting group strategies are essential for efficient macrocyclization. mdpi.com |
| Peptides with Post-Translational Modifications (PTMs) | Provides a stable, protected tyrosine residue that can be unmasked at a late stage for specific modifications like phosphorylation or sulfation. rsc.orgthieme-connect.de | Synthesis of phosphotyrosine-containing peptides for studying protein kinase signaling pathways. rsc.org |
| Late-Stage Functionalization | Serves as a precursor for introducing novel functionalities into peptides, expanding their chemical diversity and properties. | A protected tyrosine residue can be modified via ortho-olefination to incorporate unnatural amino acids, creating novel peptide structures. rsc.orgresearchgate.net |
Q & A
Q. What frameworks support rigorous peer review of this compound-related methodologies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
